molecular formula C10H7FN2O B1361102 2-(3-Fluorophenyl)pyrimidin-4-ol CAS No. 76128-78-4

2-(3-Fluorophenyl)pyrimidin-4-ol

Cat. No.: B1361102
CAS No.: 76128-78-4
M. Wt: 190.17 g/mol
InChI Key: ARWFGZSZTLFUEI-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrimidin-4-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrimidine core is a privileged structure in biologically active compounds, serving as a key building block for the development of novel therapeutic agents . The specific substitution pattern of this compound, featuring a 3-fluorophenyl group, is commonly employed to optimize a molecule's binding affinity and metabolic stability. This scaffold shows particular promise in neuroscience research. Scientific studies on analogous disubstituted pyrimidines have identified them as potent and selective agonists for the 5-HT2C receptor . Targeting this receptor is a validated strategy for researching potential treatments for conditions such as obesity, schizophrenia, and urinary incontinence . The fluorophenyl moiety is a critical structural element in these research compounds, contributing to high receptor selectivity and favorable drug-like properties, including plasma and microsomal stability . Furthermore, the pyrimidine structure is a versatile template in oncology research. Similar compounds have been investigated as selective inhibitors of various kinase targets, such as Aurora Kinase B, which plays a pivotal role in cell division and is a target in cancer research . Researchers can utilize this compound as a valuable intermediate or precursor for synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWFGZSZTLFUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345865
Record name 2-(3-Fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76128-78-4
Record name 2-(3-Fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(3-Fluorophenyl)pyrimidin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of the molecule's atomic connectivity and environment. The compound exists in tautomeric equilibrium with 2-(3-fluorophenyl)-1H-pyrimidin-4-one, and NMR spectroscopy would be crucial in identifying the predominant form in a given solvent.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (proportional to the number of protons), and multiplicity (splitting patterns caused by neighboring protons).

Aromatic Protons: The protons on the 3-fluorophenyl ring and the pyrimidine (B1678525) ring would appear in the aromatic region (typically δ 6.5-8.5 ppm) mdpi.comrsc.org. The substitution pattern would lead to complex splitting. The four protons on the fluorophenyl ring would show characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings. The two protons on the pyrimidine ring would also have distinct chemical shifts.

Hydroxyl/Amine Proton: The proton on the C4-hydroxyl group (or the N-H proton in the pyrimidinone tautomer) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule.

Aromatic and Heteroaromatic Carbons: The ten carbon atoms of the phenyl and pyrimidine rings would resonate in the downfield region (typically δ 100-170 ppm) nih.govevitachem.com. The carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant, appearing as a doublet. Other carbons in the fluorophenyl ring would show smaller, multi-bond C-F couplings.

Carbonyl/Enolic Carbon: The C4 carbon of the pyrimidine ring would have a chemical shift characteristic of a carbon bonded to oxygen (and nitrogen), expected to be significantly downfield (e.g., >160 ppm), which would help in distinguishing the tautomeric form nih.gov.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment ijprajournal.comnih.gov.

A single resonance would be expected for the fluorine atom on the phenyl ring. Its chemical shift would be characteristic of an aryl fluoride (B91410) researchgate.net.

The signal would be split into a multiplet due to coupling with the ortho and meta protons on the phenyl ring (³JHF and ⁴JHF) researchgate.net. This coupling information is valuable for confirming the substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the phenyl and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connection between the phenyl and pyrimidine rings and for assigning quaternary (non-protonated) carbons.

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles. It would unambiguously determine which tautomer (the -ol or -one form) exists in the crystal lattice. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing arrangement. While crystal structures for many related pyrimidine derivatives have been reported, no such data could be found for the title compound nih.gov.

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, and the non-covalent interactions between them, particularly hydrogen bonding, are crucial for understanding the properties of a compound. In the case of pyrimidine derivatives, intermolecular hydrogen bonds, such as N-H···N, play a significant role in their solid-state structures. mdpi.com These interactions can lead to the formation of supramolecular chains and other complex networks. researchgate.netrsc.org

The presence of a fluorine atom, as in this compound, can influence hydrogen bonding. While organofluorine is a weak hydrogen-bond acceptor, intramolecular O-H···F hydrogen bonds have been observed in flexible fluorohydrins. nih.gov The crystal structure of a related compound, 2,6-bis(4-fluorophenyl)-3,5-dimethylpiperidin-4-one, revealed that the molecular packing is dominated by amine-N–H···O(methanol) and hydroxyl-O–H···N(amine) hydrogen bonds, forming supramolecular chains. researchgate.net The specific hydrogen bonding patterns and crystal packing of this compound would require detailed single-crystal X-ray diffraction analysis to be fully elucidated. mdpi.comresearchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vandanapublications.com For pyrimidine derivatives, characteristic FT-IR bands can be assigned to specific vibrational modes of the pyrimidine ring and its substituents. vandanapublications.comresearchgate.net

Key expected FT-IR absorption bands for this compound include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

N-H stretching: For the tautomeric form, bands in the range of 3387-3441 cm⁻¹ can indicate the N-H group. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. ajchem-a.com

C=O stretching: The carbonyl group of the pyrimidinone ring would show a strong absorption band around 1674 cm⁻¹. researchgate.net

C=N and C=C stretching: These mixed stretching modes are expected in the 1400-1650 cm⁻¹ region. ajchem-a.com

C-F stretching: The carbon-fluorine bond typically exhibits a strong absorption in the 1000-1360 cm⁻¹ range. ajchem-a.com

A comprehensive FT-IR spectral library, such as the Aldrich FT-IR Collection, can be a valuable resource for comparing and confirming the spectra of such compounds. thermofisher.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and molecular backbone vibrations. For pyrimidine derivatives, Raman spectroscopy can help in the detailed assignment of vibrational modes. researchgate.net The combination of FT-IR and Raman data allows for a more complete picture of the vibrational properties of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound (C₁₀H₇FN₂O) is 190.05424 Da. This precise mass measurement is a key step in confirming the identity of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for structural elucidation. libretexts.orglibretexts.orgchemguide.co.uk The fragmentation of the molecular ion of this compound would proceed through various pathways, including the loss of small neutral molecules or radicals. sapub.orglibretexts.org

Common fragmentation patterns for pyrimidine derivatives involve the cleavage of the pyrimidine ring and the loss of substituents. sapub.org For this compound, expected fragment ions could arise from the loss of CO, HCN, or cleavage of the bond connecting the fluorophenyl ring to the pyrimidine core. The analysis of these fragmentation patterns provides a fingerprint for the molecule, confirming its structure. chemguide.co.ukmiamioh.edu Mass spectral databases can be used to compare the observed fragmentation pattern with known compounds. massbank.jpmassbank.eumassbank.eu

Interactive Data Table: Spectroscopic Data for this compound

Analytical Technique Parameter Expected Value/Observation
FT-IR Spectroscopy O-H Stretch3200-3600 cm⁻¹ (broad)
N-H Stretch3387-3441 cm⁻¹
Aromatic C-H Stretch3000-3100 cm⁻¹
C=O Stretch~1674 cm⁻¹
C=N, C=C Stretch1400-1650 cm⁻¹
C-F Stretch1000-1360 cm⁻¹
Raman Spectroscopy Molecular VibrationsComplementary to FT-IR, provides data on non-polar bonds.
HRMS Exact Mass190.05424 Da
Mass Spectrometry FragmentationPattern of fragment ions confirms the molecular structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. DFT calculations can predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For this, methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed. ajchem-a.comresearchgate.netnih.govrsc.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a molecule with rotatable bonds, such as the bond between the phenyl and pyrimidine (B1678525) rings in 2-(3-Fluorophenyl)pyrimidin-4-ol, conformational analysis is crucial. This involves scanning the potential energy surface by rotating the dihedral angle between the two rings to identify the most stable conformer (the global minimum) and other low-energy conformers.

Studies on similar molecules, like 1-(4-Fluorophenyl)piperazine, have utilized potential energy surface scans to identify the most stable conformer. researchgate.net For pyrazolo[3,4-d]pyrimidine derivatives, geometry optimization calculations have shown how different conformations can arise due to the demands of crystal packing. mdpi.com It is expected that for this compound, the planarity between the fluorophenyl and pyrimidine rings would be a key determinant of its conformational energy. The final optimized geometry provides essential data on bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations on clevudine, a pyrimidine derivative, determined its non-planar structure and C1 point group symmetry. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Related Pyrazolo[3,4-d]pyrimidine Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C6 1.321C6-N1-C2 115.8
C2-N3 1.334N1-C2-N3 127.5
N3-C4 1.380C2-N3-C4 114.9
C4-C5 1.401N3-C4-C5 128.1
C5-C6 1.385C4-C5-C6 115.6

Note: Data is hypothetical and based on typical values found in studies of similar heterocyclic systems like those reported for 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

In studies of pyrimidine derivatives, the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. irjweb.comresearchgate.net For this compound, the HOMO would likely have significant contributions from the pyrimidin-4-ol ring, while the LUMO might be localized more on the fluorophenyl ring. DFT calculations for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) showed HOMO and LUMO energies of -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Pyrimidine Derivative

ParameterEnergy (eV)
E(HOMO) -6.261
E(LUMO) -0.884
Energy Gap (ΔE) 5.377

Note: Data is illustrative, based on findings for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine. irjweb.com

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. nih.gov

Calculations on pyrimidine derivatives have shown that these molecules can be potent electrophiles. wjarr.com Local reactivity is predicted using Fukui functions (f_k^+ and f_k^-), which identify the most likely sites within the molecule for nucleophilic and electrophilic attack, respectively. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors for a Pyrimidine Derivative (Energies in eV)

DescriptorFormulaCalculated Value
Ionization Potential (I) -E(HOMO)6.261
Electron Affinity (A) -E(LUMO)0.884
Hardness (η) (I - A) / 22.688
Softness (S) 1 / (2η)0.186
Electronegativity (χ) (I + A) / 23.572
Chemical Potential (μ) -3.572
Electrophilicity Index (ω) μ² / (2η)2.368

Note: Values are calculated based on the illustrative HOMO/LUMO energies in Table 2. Formulas and concepts are derived from general DFT studies. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Pyrimidin-4-ol derivatives can exist in a tautomeric equilibrium between the keto (pyrimidinone) and enol (pyrimidinol) forms. DFT calculations are highly effective for determining the relative stabilities of these tautomers in the gas phase and in different solvents. orientjchem.orgjocpr.com

Studies on related systems like 2-amino-6-methyl pyrimidine-4-one have shown that the keto form is generally more stable than the enol forms, and this stability can be influenced by solvent polarity. jocpr.com For purine (B94841), a related bicyclic system, the tautomeric equilibrium is also sensitive to the environment, with different tautomers dominating in the gas phase versus in an aqueous solution. orientjchem.orgnih.gov For this compound, it is crucial to determine the relative energies of the 4-ol (enol) and 4-one (keto) tautomers, as their different structures and electronic properties will govern their chemical behavior. The relative Gibbs free energies (ΔG) are calculated to predict the equilibrium constant between the tautomers.

Molecular Dynamics Simulations

While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. kashanu.ac.ir

For a compound like this compound, MD simulations could be used to:

Study its conformational dynamics in solution, observing transitions between different low-energy conformers.

Analyze its solvation structure by examining the distribution of solvent molecules (e.g., water) around it.

Simulate its interaction with a biological target, such as a protein active site. rsc.orgacs.org MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking, providing insights into the flexibility of the complex and the key intermolecular interactions over time. acs.orgnih.gov

In studies of pyrimidine-based inhibitors, MD simulations lasting hundreds of nanoseconds are performed to confirm the stability of the compound within the receptor's binding pocket and to analyze the persistence of hydrogen bonds and hydrophobic interactions. rsc.orgacs.org

Conformational Sampling and Dynamic Behavior Studies

The three-dimensional structure and flexibility of this compound are key determinants of its interaction with biological targets. Conformational sampling and molecular dynamics (MD) simulations are employed to explore the molecule's potential energy surface and dynamic behavior over time.

MD simulations on related phenyl-pyrimidine systems have shown that these molecules exhibit significant flexibility, primarily due to the rotation around the single bond connecting the phenyl and pyrimidine rings. nih.govaps.org For this compound, the key dihedral angle is between the fluorophenyl group and the pyrimidin-4-ol core. Potential energy surface scans, performed by systematically rotating this bond, can identify the most stable, low-energy conformations. mdpi.com These calculations often reveal that planar or near-planar conformations are energetically favored due to extended π-conjugation, but that non-planar structures are also accessible at physiological temperatures.

MD simulations further provide a view of the molecule's behavior in a simulated physiological environment. aps.org By tracking the atomic positions over nanoseconds, researchers can observe fluctuations in bond lengths, angles, and dihedral angles, revealing the molecule's accessible conformational space and the stability of different poses.

Solvation Effects and Solvent Interactions

The interaction of this compound with solvents is critical for understanding its solubility, reactivity, and transport properties. Computational models can simulate these effects, predicting how the molecule will behave in different chemical environments, such as polar (e.g., water) or non-polar organic solvents.

Implicit solvent models, like the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of a solvent by treating it as a continuous medium with a defined dielectric constant. ijcce.ac.ir These calculations can predict changes in the molecule's conformational preferences and electronic properties upon solvation. For instance, the presence of a polar solvent like water would be expected to stabilize conformations that have a larger dipole moment.

Quantum Chemical Descriptors and Structure-Property Correlations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic structure and reactivity of this compound. ijcce.ac.irajchem-a.com By calculating various molecular descriptors, a quantitative correlation between structure and chemical properties can be established.

Key descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elsevierpure.comelsevierpure.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies lower reactivity. ajchem-a.com

The Molecular Electrostatic Potential (MEP) surface is another vital descriptor. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the pyrimidine nitrogen atoms and the hydroxyl oxygen, indicating sites prone to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as an electrophilic site.

These descriptors help in predicting how the molecule will interact with other chemical species and guide the synthesis of derivatives with tailored electronic properties.

Table 1: Calculated Quantum Chemical Descriptors for a Representative Phenylpyrimidine Analog Note: These values are illustrative and based on DFT calculations reported for similar structures. Actual values for this compound would require specific calculation.

DescriptorTypical Calculated ValueInterpretation
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.7 eVChemical reactivity and kinetic stability
Chemical Potential (μ)-4.15 eVElectron escaping tendency
Global Hardness (η)2.35 eVResistance to change in electron distribution
Electrophilicity Index (ω)3.67 eVPropensity to accept electrons

Intermolecular Interactions and Crystal Engineering Prediction

In the solid state, molecules of this compound arrange themselves into a crystal lattice, a process governed by a network of non-covalent intermolecular interactions. Crystal engineering aims to understand and predict these packing arrangements, as they determine crucial material properties like stability and dissolution rate. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated for each point on the surface. These values are used to generate a 2D "fingerprint plot," which is a unique summary of all intermolecular contacts for that molecule. crystalexplorer.net

For this compound, the fingerprint plot would be deconstructed to show the percentage contribution of each type of interaction to the total Hirshfeld surface area. researchgate.net Analysis of related fluorinated pyrimidine compounds reveals the typical distribution of these contacts. nih.govnih.gov

H···H contacts: Typically constitute the largest portion of the surface, reflecting the abundance of hydrogen atoms on the molecule's periphery. nih.gov

O···H/N···H contacts: Appear as distinct sharp "spikes" on the fingerprint plot, characteristic of strong, directional hydrogen bonds. nih.gov

C···H and C···C contacts: Represent weaker van der Waals forces and π-stacking interactions, respectively. nih.gov

By quantifying these interactions, Hirshfeld analysis provides a detailed understanding of the forces responsible for crystal cohesion.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This table presents a hypothetical but representative breakdown of interactions for this compound, based on published data for analogous molecules.

Interaction TypePredicted Contribution (%)Significance
H···H~45%General van der Waals contacts
O···H / H···O~18%Strong hydrogen bonding (hydroxyl group)
N···H / H···N~12%Hydrogen bonding (pyrimidine nitrogens)
C···H / H···C~10%C-H···π interactions and weak contacts
F···H / H···F~9%Weak hydrogen bonds involving fluorine
C···C~4%π-π stacking interactions
Other~2%Minor contacts (e.g., F···C, O···C)

Table of Mentioned Compounds

Compound Name
This compound
2-(4-butyloxyphenyl)-5-octyloxypyrimidine
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
2-chloro-4-(3-fluorophenyl)pyrimidine
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole
(2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Structure Activity Relationship Sar Studies and Chemical Space Exploration

Methodologies for SAR Derivation in Pyrimidine (B1678525) Systems

The pyrimidine scaffold is a common feature in many biologically active compounds, making it a focal point for SAR studies. nih.govdntb.gov.ua The position of substituents on the pyrimidine ring greatly influences the biological activities of these derivatives. nih.govdntb.gov.ua Methodologies for deriving SAR in pyrimidine systems often involve a systematic approach to chemical modification and biological testing.

One common strategy is the synthesis of a library of analogues where different functional groups are introduced at various positions of the pyrimidine ring and the associated phenyl ring. These modifications are designed to probe the effects of sterics, electronics, and lipophilicity on the compound's interaction with its biological target.

Another key methodology is the use of bioisosteric replacements. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's activity or improving its pharmacokinetic profile. For instance, the hydroxyl group at the 4-position of the pyrimidine ring could be replaced with other groups to investigate the importance of its hydrogen bonding capability.

Influence of the Fluorine Atom on Electronic and Steric Properties in SAR

The presence of a fluorine atom on the phenyl ring of 2-(3-Fluorophenyl)pyrimidin-4-ol has a significant impact on its electronic and steric properties, which in turn influences its SAR. Fluorine is the most electronegative element, and its introduction into a molecule can profoundly alter its physicochemical properties. nih.gov

Electronic Effects:

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. nih.gov This can enhance its ability to cross cell membranes and may improve its binding affinity to hydrophobic pockets within a biological target. nih.gov

Steric Effects:

The strategic placement of fluorine can therefore be used to fine-tune the electronic and pharmacokinetic properties of a drug candidate with minimal steric perturbation.

Positional Isomerism and Substituent Effects on the Pyrimidine and Phenyl Rings

The specific placement of the fluorine atom at the 3-position (meta-position) of the phenyl ring is a key determinant of the biological activity of this compound. The position of substituents on both the pyrimidine and phenyl rings is a critical factor in the SAR of this class of compounds. nih.govdntb.gov.ua

Phenyl Ring Substitution:

The location and nature of substituents on the phenyl ring can drastically alter a compound's activity. For example, moving the fluorine atom from the 3-position to the 2-position (ortho) or 4-position (para) would likely result in different electronic and steric environments, leading to altered interactions with a biological target. The exploration of different substituents on the phenyl ring, such as electron-donating or other electron-withdrawing groups, is a common strategy to build a comprehensive SAR profile.

Pyrimidine Ring Substitution:

The pyrimidine ring itself offers several positions for modification. The hydroxyl group at the 4-position is a key feature. Its ability to act as a hydrogen bond donor and acceptor is likely crucial for its biological activity. Modifications at other positions of the pyrimidine ring, such as the 5- and 6-positions, could be explored to investigate their impact on the molecule's conformation and binding affinity.

A hypothetical SAR exploration for this compound might involve synthesizing and testing analogues with variations at these key positions, as illustrated in the table below.

Modification Rationale Potential Impact on Activity
Phenyl Ring: Fluorine Position Investigate the effect of fluorine's electronic influence at different positions.Shifting the fluorine to the ortho or para position could alter binding orientation and affinity.
Phenyl Ring: Other Substituents Explore the impact of electron-donating vs. electron-withdrawing groups.Introduction of groups like methyl (donating) or nitro (withdrawing) could significantly change the electronic properties and biological activity.
Pyrimidine Ring: 4-Position Determine the importance of the hydroxyl group.Replacing the -OH with -OCH3 (ether) or -NH2 (amine) would probe the necessity of hydrogen bonding at this position.
Pyrimidine Ring: 5- or 6-Position Explore the steric and electronic tolerance in this region.Adding small alkyl or halogen groups could provide insights into the shape of the binding pocket.

Computational Approaches to SAR Prediction and Ligand Design

Computational chemistry plays a vital role in modern drug discovery and SAR studies. For this compound, various computational techniques can be employed to predict its biological activity and guide the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyrimidine derivatives, 3D-QSAR models have been successfully used to provide insights into the structural requirements for activity. nih.gov These models can help in predicting the activity of novel compounds before their synthesis, thereby saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies could be used to visualize its binding mode within the active site of a target protein. This would provide valuable information about key interactions, such as hydrogen bonds and hydrophobic contacts, and help explain the observed SAR.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. For a series of active pyrimidine derivatives, a pharmacophore model can be generated to identify the key features responsible for their activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-receptor complex over time. This can provide insights into the stability of the binding and the conformational changes that may occur upon ligand binding. For this compound, MD simulations could help to refine the binding poses obtained from molecular docking and provide a more accurate picture of its interaction with the target.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the design of new drug candidates based on the this compound scaffold.

Derivatization and Scaffold Modification Strategies

Chemical Transformations at the Pyrimidin-4-ol Moiety

The pyrimidin-4-ol core exists in a tautomeric equilibrium with its keto form, 2-(3-fluorophenyl)-3H-pyrimidin-4-one. This ambident nucleophilic character dictates the outcome of its reactions, particularly alkylation, which can occur at either the exocyclic oxygen or the ring nitrogen atoms.

The hydroxyl group of the pyrimidin-4-ol tautomer can undergo etherification and esterification to yield O-substituted derivatives. Etherification, a form of O-alkylation, is often in competition with N-alkylation. The regioselectivity of these reactions is highly dependent on the reaction conditions. Generally, polar aprotic solvents and specific bases can favor the formation of the O-alkylated product. For instance, studies on similar pyrimidinone systems have shown that direct O-alkylation can be achieved with high chemoselectivity. nih.govacs.org

Esterification can be accomplished using standard procedures, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a suitable base. These reactions convert the hydroxyl group into an ester functionality, thereby modifying the electronic and steric properties of the molecule.

Table 1: Representative Conditions for O-Alkylation (Etherification) of Pyrimidin-4-ol Analogs

Alkylating Agent Base Solvent Typical Outcome
Alkyl Halide (e.g., Iodomethane) K₂CO₃ DMF Mixture of N- and O-alkylated products
4-(Iodomethyl)pyrimidines Cs₂CO₃ Acetonitrile High selectivity for O-alkylation acs.org

This table is illustrative, based on general pyrimidinone chemistry, as specific data for 2-(3-fluorophenyl)pyrimidin-4-ol is limited.

N-alkylation of the pyrimidine (B1678525) ring is a common transformation that often competes with O-alkylation. researchgate.net The outcome is influenced by factors such as the nature of the solvent, the counter-ion of the base, and the electrophile. researchgate.netorganic-chemistry.org For many pyrimidinones, N-alkylation is thermodynamically favored over O-alkylation. researchgate.net The reaction of 4-(trichloromethyl)pyrimidin-2(1H)-one with various alkylating agents, for example, has been shown to yield N1-alkylated products in good yields. la-press.org It is anticipated that this compound would react similarly at the N1 or N3 positions.

Table 2: Factors Influencing N- vs. O-Alkylation of Pyrimidinones

Factor Condition Favoring N-Alkylation Condition Favoring O-Alkylation
Solvent Protic or nonpolar solvents Polar aprotic solvents (e.g., DMF, Acetonitrile)
Base/Counter-ion Strong bases, smaller cations (e.g., NaH) Weaker bases, larger cations (e.g., Cs₂CO₃, Ag₂O)
Leaving Group "Harder" leaving groups (e.g., -Cl, -OTs) "Softer" leaving groups (e.g., -I, -Br)

| Temperature | Higher temperatures (thermodynamic control) | Lower temperatures (kinetic control) |

This table summarizes general trends observed in the alkylation of ambident pyrimidinone nucleophiles. acs.orgresearchgate.net

Functionalization of the 3-Fluorophenyl Ring

The 3-fluorophenyl ring provides a platform for introducing additional substituents, which can significantly alter the molecule's properties.

Electrophilic aromatic substitution (SEAr) is a fundamental method for functionalizing aromatic rings. wikipedia.org In the 3-fluorophenyl moiety of the target compound, the directing effects of the existing substituents—the fluorine atom and the pyrimidin-4-ol group—must be considered. Fluorine is an ortho-, para-director, while the pyrimidine ring is a meta-director and a strong deactivator. Therefore, electrophilic attack is most likely to occur at the positions ortho or para to the fluorine atom and meta to the pyrimidine ring. The most probable sites for substitution are C4' and C6'.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂). masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst introduces a halogen atom. wikipedia.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: These reactions are likely to be challenging due to the strongly deactivating nature of the pyrimidine ring. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex architectures and extended conjugated systems. libretexts.orgyoutube.com To utilize this chemistry, the 3-fluorophenyl ring would typically first be functionalized with a halide (e.g., Br, I) via electrophilic aromatic substitution. This halo-derivative can then participate in various coupling reactions.

Key reactions include:

Suzuki Coupling: Reaction of the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, ideal for creating biaryl systems. libretexts.org

Heck Coupling: Coupling of the aryl halide with an alkene to form a substituted alkene. youtube.com

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent. youtube.com

Stille Coupling: Coupling with an organotin compound. youtube.com

These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a ligand, and a base. libretexts.org

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst/Ligand Resulting Structure
Suzuki Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄, SPhos Biaryl system
Heck Alkene (R-CH=CH₂) Pd(OAc)₂/P(o-tol)₃ Styrene derivative
Sonogashira Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂/CuI Arylalkyne

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C coupled product |

This table outlines potential applications of cross-coupling chemistry on a halogenated derivative of this compound.

Synthesis of Fused Pyrimidine Systems Incorporating the 2-(3-Fluorophenyl) Moiety

The this compound scaffold can be used as a starting material for the synthesis of more complex, fused heterocyclic systems. jchr.orgnih.gov Such structures are of significant interest in medicinal chemistry. The synthesis often involves introducing reactive functional groups onto the pyrimidine ring, which can then undergo intramolecular or intermolecular cyclization reactions.

For example, a common strategy involves functionalizing the C5 position of the pyrimidine ring. A C5-halogenated derivative could undergo coupling reactions, or a C5-amino or C5-carboxyl group could be introduced to serve as a handle for building an adjacent ring, leading to structures like pyrido[2,3-d]pyrimidines or thiazolo[5,4-d]pyrimidines. nih.gov The synthesis of furo[2,3-d]pyrimidinones has been achieved through aza-Wittig reactions of related iminophosphoranes, demonstrating a pathway to fused systems. researchgate.net

Thienopyrimidine Analogues

Thieno[2,3-d]pyrimidines, bioisosteres of quinazolines and purine (B94841) nucleobases, are a significant class of derivatives. nih.gov A convenient one-pot synthesis method has been developed for 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, starting from 2H-thieno[2,3-d] nih.govutexas.eduoxazine-2,4(1H)-dione, which avoids tedious purification steps. nih.gov This method involves heating the oxazinone with an aromatic aldehyde and a benzylamine (B48309) derivative in ethanol (B145695), followed by treatment with potassium hydroxide, to furnish the target compounds in good yields. nih.gov

Research into these analogues has revealed potent anti-cancer properties. For instance, certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast), A549 (lung), PC-9 (lung), and PC-3 (prostate). nih.gov One particular compound demonstrated a strong anti-proliferative effect against the A549 cell line with an IC₅₀ value of 0.94 μM and showed no toxicity to normal human liver cells. nih.gov

Further modifications to the thienopyrimidine scaffold include the synthesis of thieno[2,3-d]pyrimidine-2,4-dithiones and their corresponding S-glycoside analogues. researchgate.net These compounds have been investigated for their potential as antiviral and antibacterial agents. researchgate.net In a separate line of research, thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial in cancer progression. arkat-usa.org

Table 1: Selected Thienopyrimidine Analogues and their Biological Activity

Compound IDScaffoldBiological ActivityTarget Cell Line / OrganismKey Findings
Compound 152,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-oneAnti-proliferativeA549 (Lung Cancer)IC₅₀ value of 0.94 μM; No toxicity to normal liver cells. nih.gov
Compound 192,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-oneAnti-proliferativeMCF-7, A549, PC-9, PC-3Inhibited all four tested cancer cell types. nih.gov
Compound VIThieno[2,3-d]pyrimidine derivativeEGFR and HER2 Tyrosine Kinase InhibitorCancer CellsInduced significant apoptosis. arkat-usa.org
VariousThieno[2,3-d]-pyrimidine-2,4-dithione S-glycosidesAntibacterialVarious bacteriaShowed complete inhibition at concentrations of 128 mg/mL or less. researchgate.net

Pyrrolopyrimidine Analogues

The pyrrolopyrimidine scaffold, particularly the pyrrolo[2,3-d]pyrimidine isomer, is another key area of development. These compounds are considered aza/deaza analogues of purine nucleosides. researchgate.net A series of fluoro-substituted 4-(dialkylamino)pyrrolo[2,3-d]pyrimidines has been synthesized and evaluated for their binding affinity to the corticotropin-releasing hormone type 1 receptor (CRHR1). nih.govutexas.edu Two compounds from this series, 11a and 11b, displayed very high affinity for CRHR1, with Kᵢ values of 3.5 nM and 0.91 nM, respectively, making them promising candidates for the development of nonpeptide PET radioligands for imaging this receptor. nih.govutexas.edu

The synthesis of these analogues can be achieved through various routes, and they can be further modified. rsc.org For instance, novel pyrrolo[2,3-d]pyrimidine derivatives have been designed based on molecular modeling simulations to fit the VEGFR tyrosine kinase inhibitor hypothesis. researchgate.net This research led to the identification of compounds with interesting in vitro antitumor activity. One compound from this study also exhibited significant radioprotective activity. researchgate.net The design of such compounds often focuses on creating single agents that can target multiple receptor tyrosine kinases (RTKs) involved in processes like angiogenesis, which is crucial for tumor growth. crpsonline.com

Table 2: Selected Pyrrolopyrimidine Analogues and their Biological Activity

Compound IDScaffoldBiological ActivityTargetKey Findings
11a4-(dialkylamino)pyrrolo[2,3-d]pyrimidineHigh Binding AffinityCRHR1Kᵢ = 3.5 nM; Potential PET radioligand. nih.govutexas.edu
11b4-(dialkylamino)pyrrolo[2,3-d]pyrimidineHigh Binding AffinityCRHR1Kᵢ = 0.91 nM; Potential PET radioligand. nih.govutexas.edu
Compound 6PyrrolotriazolopyrimidineAntitumorCancer Cell LinesShowed interesting in vitro antitumor activity compared to doxorubicin. researchgate.net
Compound 15Pyrrolo[2,3-d]pyrimidine derivativeAntitumorCancer Cell LinesShowed interesting in vitro antitumor activity; results consistent with molecular modeling. researchgate.net
Compound 10Pyrrolo[2,3-d]pyrimidine derivativeRadioprotectiveN/AExhibited significant radioprotective activity. researchgate.net

Pyrazolopyrimidine Analogues

Pyrazolopyrimidines, particularly pyrazolo[3,4-d]pyrimidines, are recognized as versatile scaffolds in drug discovery, acting as bioisosteres of the purine ring. researchgate.net They have been extensively investigated as inhibitors of various protein kinases. researchgate.net The synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives often starts with the chlorination of the corresponding pyrimidinone with POCl₃, followed by reaction with piperazine. This key intermediate can then be further derivatized.

Derivatives of this scaffold have demonstrated potent anticancer activity against a range of cancer cell lines, including MCF-7 (breast), HCT116 (colon), and HePG-2 (liver). Some compounds have shown dual inhibitory effects on essential cancer targets like EGFR and VEGFR2. For example, compound 5i was identified as a potent non-selective dual EGFR/VGFR2 inhibitor. Other research efforts have focused on developing pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govtriazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. researchgate.net Additionally, pyrazolo-[4,3-e] nih.govnih.govtriazolopyrimidine derivatives have been designed to target the EGFR/AKT pathway, inducing cell cycle arrest and apoptosis in breast and cervical cancer cells.

Table 3: Selected Pyrazolopyrimidine Analogues and their Biological Activity

Compound IDScaffoldBiological ActivityTargetKey Findings
5iPhenylpyrazolo[3,4-d]pyrimidineDual Kinase InhibitorEGFR/VGFR2Potent non-selective inhibitor with IC₅₀ of 0.3 µM (EGFR) and 7.60 µM (VGFR2).
Compound 1Pyrazolo-[4,3-e] nih.govnih.govtriazolopyrimidineAntiproliferativeHCC1937, HeLa cellsInhibited EGFR, Akt, and Erk1/2 activation; IC₅₀ values from 7.01 to 48.28 µM.
VariousPyrazolo[3,4-d]pyrimidineAnticancerVarious Cancer Cell LinesShowed good anticancer activity against non-small cell lung, CNS, and renal cancer.
VariousPyrazolo[3,4-d]pyrimidineKinase InhibitorCDK2Scaffold identified as having great potential for CDK inhibition. researchgate.net

Oxazolopyrimidine Analogues

Oxazolo[5,4-d]pyrimidines are another class of purine analogues where the imidazole (B134444) ring is replaced by an oxazole (B20620) motif. nih.gov This structural similarity makes them potential antimetabolites that can interfere with nucleic acid synthesis. nih.gov The synthesis of an oxazolo[5,4-d]pyrimidine (B1261902) scaffold can be achieved by either constructing the pyrimidine ring onto a functionalized oxazole or by forming the oxazole ring on a pre-existing pyrimidine. nih.govresearchgate.net A common strategy involves using 5-aminooxazole-4-carbonitrile (B1331464) as a versatile building block. nih.gov

Novel oxazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon cancer (HT29). nih.gov The HT-29 cell line was found to be particularly sensitive to these compounds. nih.gov One derivative, compound 3g, which features a 3-(N,N-dimethylamino)propyl substituent, was found to be the most potent against the HT29 cell line, with its activity attributed to the induction of apoptosis via the extracellular pathway. nih.gov Other studies have explored these analogues as inhibitors of ricin and as potential antiviral agents. utexas.edursc.org

Table 4: Selected Oxazolopyrimidine Analogues and their Biological Activity

Compound IDScaffoldBiological ActivityTarget Cell LineKey Findings
3gOxazolo[5,4-d]pyrimidineCytotoxicHT29 (Colon Adenocarcinoma)CC₅₀ value of 58.44 ± 8.75 µM; Induces apoptosis. nih.gov
SCM57-Aminooxazolo[5,4-d]pyrimidineImmunoregulatory, Antiviral, AntitumorJurkat, WEHI-231, A-549Inhibited lymphocyte proliferation and HHV-1 replication.
SCM97-Aminooxazolo[5,4-d]pyrimidineImmunoregulatoryLymphocytesShowed a favorable immunoregulatory profile with low toxicity.
Compound 1OxazolopyrimidineAdenosine Kinase (ADK) InhibitorMDA-MB 231 (Breast Cancer)Effectively suppressed ADK in cultured cells.

Pyrano[2,3-d]pyrimidine Analogues

Pyrano[2,3-d]pyrimidine derivatives are synthesized through multicomponent condensation reactions. A common and efficient method is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and barbituric acid or thiobarbituric acid. These reactions can be facilitated by various catalysts, including nanocatalysts, which can often be recovered and reused.

This scaffold has been explored for several therapeutic applications. A series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues were designed and synthesized as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Two compounds from this series, S2 and S7, showed higher potency than the reference drug Olaparib, suggesting that the fused heterocyclic ring enhanced the inhibitory activity. Molecular docking studies have been used to investigate the probable interactions of these compounds with the PARP-1 enzyme. Other research has focused on the synthesis of pyrano[2,3-d]pyrimidine derivatives with anti-inflammatory activities.

Table 5: Selected Pyrano[2,3-d]pyrimidine Analogues and their Biological Activity

Compound IDScaffoldBiological ActivityTargetKey Findings
S2Pyrano[2,3-d]pyrimidine-2,4-dionePARP-1 InhibitorPARP-1 EnzymeShowed higher potency than the reference drug Olaparib.
S7Pyrano[2,3-d]pyrimidine-2,4-dionePARP-1 InhibitorPARP-1 EnzymeShowed higher potency than the reference drug Olaparib.
VariousPyrano[2,3-d]pyrimidine derivativesAnti-inflammatoryInflammatory pathwaysSynthesized via an ecofriendly method using nanostructure catalysts.
VariousPyrano[2,3-d]pyrimidine dionesUrease InhibitorJack bean ureaseSynthesized via a straightforward and efficient solvent-free method.

Design and Synthesis of Hybrid Molecular Architectures

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. The goal is to create a new chemical entity with an improved activity profile, potentially targeting multiple biological pathways, enhancing potency, or overcoming drug resistance. crpsonline.com This approach can minimize the drawbacks associated with combination therapy, such as complex pharmacokinetics and drug-drug interactions.

In the context of pyrimidine-based compounds, this strategy has been employed by linking the pyrimidine nucleus to other biologically active scaffolds. For example, hybrid compounds have been designed by linking pyrrolizine or indolizine (B1195054) derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, resulting in hybrids with promising antiproliferative activity against cancer cell lines such as MCF-7.

Another approach involves the rational design of hybrid molecules using computational tools to predict bioavailability and target interactions before synthesis. This has been applied to combine pyrazoline, aminopyrimidine, and thiazolidine (B150603) nuclei to create potential antibacterial agents. The synthesis of such hybrids often involves multi-step reactions, such as cyclocondensations to form the individual heterocyclic rings, followed by linking them together. The design of single agents with both antiangiogenic and cytotoxic effects is a key goal, aiming to create more effective cancer therapies by disrupting multiple tumor-sustaining mechanisms simultaneously. crpsonline.com

Advanced Applications in Chemical and Material Sciences

Applications in Optoelectronic Materials

The quest for novel organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), has driven research into π-conjugated systems. Pyrimidine (B1678525) derivatives are at the forefront of this research due to their inherent electronic properties.

The design of advanced optoelectronic materials often relies on creating molecules with specific donor-acceptor (D-A) characteristics to control their electronic and photophysical properties. The pyrimidine nucleus is an excellent electron-acceptor (A) moiety. In the structure of 2-(3-Fluorophenyl)pyrimidin-4-ol, this acceptor core is directly linked to a fluorophenyl group.

Researchers have successfully developed thermally activated delayed fluorescence (TADF) emitters by integrating an electron-acceptor pyrimidine unit with electron-donor (D) groups through a π-conjugated bridge, forming D-π-A type structures. nih.gov Changing the substituents on the pyrimidine ring allows for the fine-tuning of emission characteristics, thermal stability, and the energy gap between the singlet and triplet states (ΔEST), which is crucial for optimizing device efficiency. nih.gov The 3-fluorophenyl group in this compound can modulate the electronic properties of the π-conjugated system, influencing the frontier molecular orbital levels and thereby the optoelectronic behavior of materials derived from it.

Heterocyclic compounds containing nitrogen are widely investigated for their application in optoelectronics due to their excellent charge-transporting properties and stability. nih.gov The presence of nitrogen atoms in an aromatic ring significantly alters the electron distribution and enhances intramolecular electron transport. nih.gov

Studies on related pyrimidine-fused systems, such as pyrazolo[1,5-a]pyrimidines, demonstrate that their photophysical properties can be systematically tuned. For instance, the introduction of different aryl groups can lead to materials with strong blue-light emission and high fluorescence quantum yields (ΦF), reaching up to 97% in some cases. rsc.org The luminescent behavior is often governed by intramolecular charge transfer (ICT) phenomena. nih.gov The this compound structure is expected to exhibit interesting luminescent properties, potentially in the blue region of the spectrum, influenced by the electronic nature of the fluorophenyl substituent. The solid-state emission is also a critical property, where molecular packing and intermolecular interactions, influenced by the fluorine atom and the pyrimidinol group, play a crucial role. rsc.org

Table 1: Photophysical Properties of Structurally Related Pyrimidine-Based Compounds

Compound Family Key Structural Feature Emission Color Max. Quantum Yield (ΦF) Reference
Pyrazolo[1,5-a]pyrimidines Tunable aryl groups at position 7 Blue 0.97 rsc.org
1-(2-Pyridyl)-4-styrylpyrazoles Donor/acceptor aryl groups Blue 0.66 nih.gov
4H-1,2,4-Triazole Derivatives Extended π-conjugated systems Varies High nih.gov

This table showcases representative data from related molecular families to infer the potential of this compound.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups present in this compound make it an ideal candidate for constructing complex, self-assembled architectures.

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. The this compound molecule possesses key features for forming robust hydrogen-bonding networks: a hydroxyl group (-OH) as a hydrogen bond donor and acceptor, and ring nitrogen atoms as acceptors.

In the crystal structures of similar heterocyclic compounds, such as fluorophenyl-substituted furo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, a variety of intermolecular forces dictate the molecular packing. These include C-H···O, C-H···N, and C-H···F hydrogen bonds, as well as π-π stacking interactions. nih.govnih.govccspublishing.org.cn These interactions work in concert to stabilize the crystal lattice, often resulting in the formation of complex three-dimensional frameworks. ccspublishing.org.cn The presence of the fluorine atom can also lead to specific C-F···π interactions, further directing the assembly. nih.gov It is highly probable that this compound forms predictable and stable hydrogen-bonded synthons, making it a valuable tool for crystal engineers.

Table 2: Intermolecular Interactions in a Related Fluorophenyl Pyrimidine Derivative

Interaction Type Description Role in Crystal Packing Reference
C-H···O Hydrogen bond Molecular structure stabilization nih.gov
C-H···N Hydrogen bond Molecular structure stabilization nih.gov
C-H···π Hydrogen bond Main contributor to crystal packing nih.govnih.gov
C-F···π Stacking interaction Provides further stability nih.gov

Data from Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-furo[2,3-d]pyrimidine-5-carboxylate nih.gov and related structures.

The same non-covalent forces that govern crystal engineering also drive the formation of self-assembled structures in solution and at interfaces. The directional nature of the hydrogen bonds from the pyrimidinol group, combined with the shape and electronic properties of the fluorophenyl ring, can be exploited to create well-defined supramolecular assemblies.

For example, tetra(4-pyridyl)porphyrin has been used to create a self-assembled 2D polymer through coordination with metal ions. rsc.org Similarly, this compound could potentially form linear tapes or 2D sheets through cooperative hydrogen bonding. The fluorophenyl groups could then mediate the stacking of these sheets via π-π and dipole-dipole interactions, leading to ordered, functional materials. The ability to form such structures is fundamental to applications in areas like organic electronics and porous materials.

Potential in Sensing and Detection Technologies

The development of chemical sensors that are selective and sensitive to specific ions or molecules is a major area of research. The structure of this compound contains features that are highly suitable for sensing applications.

The pyrimidine-4-ol moiety can act as a chelating site for metal ions, while the fluorophenyl group serves as a signaling unit. The binding of an analyte to the heterocyclic core can induce a change in the molecule's electronic structure, leading to a measurable response, such as a change in fluorescence intensity ("turn-on" or "turn-off" sensing) or a color shift.

For instance, a fluoroionophore based on a 1-(2-pyridyl)-4-styrylpyrazole structure has been shown to be a highly selective turn-off fluorescent probe for mercury ions (Hg²⁺). nih.gov Another study demonstrated the distinct optoelectronic response of a boronate ester upon binding with a fluoride (B91410) anion. mdpi.com Given these precedents, this compound could be investigated as a potential chemosensor. The binding of a target analyte to the pyrimidinol group could perturb the intramolecular charge transfer characteristics of the molecule, resulting in a detectable photophysical signal. The selectivity could be tuned by further functionalizing the pyrimidine or phenyl rings.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-furo[2,3-d]pyrimidine-5-carboxylate
1-(2-Pyridyl)-4-styrylpyrazoles
Pyrazolo[1,5-a]pyrimidines
4H-1,2,4-Triazole
Phenoxazine
Tetra(4-pyridyl)porphyrin
Boronate ester

Chemo-sensing Mechanisms and Applications

The pyrimidine scaffold, a core component of this compound, is increasingly recognized for its potential in the design of chemosensors. These sensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions or anions, often through a change in their optical properties like fluorescence or color. The electron-rich nitrogen atoms within the pyrimidine ring can act as binding sites for various analytes.

While direct research on the chemo-sensing properties of this compound is not extensively documented, the behavior of structurally similar pyrimidine-based molecules provides a strong indication of its potential. For instance, various pyrimidine derivatives have been successfully developed as fluorescent sensors for the detection of metal ions like Fe³⁺. The mechanism often involves the coordination of the metal ion to the nitrogen atoms of the pyrimidine ring, which in turn perturbs the electronic structure of the molecule and leads to a change in its fluorescence emission. This can manifest as either fluorescence quenching ('turn-off' sensing) or fluorescence enhancement ('turn-on' sensing).

The presence of the 3-fluorophenyl group in this compound can further modulate its sensing capabilities. The fluorine atom, being highly electronegative, can influence the electron density of the aromatic system and the binding affinity of the pyrimidine core for specific analytes. This could potentially lead to sensors with high selectivity and sensitivity.

Table 1: Potential Chemo-sensing Applications of Pyrimidine Scaffolds

AnalyteSensing MechanismPotential Application
Metal Ions (e.g., Fe³⁺)Fluorescence Quenching/EnhancementEnvironmental monitoring, biological imaging
Anions (e.g., F⁻)Change in Optical PropertiesWater quality analysis, industrial process control
Small MoleculesHost-Guest InteractionsBiosensing, diagnostics

As a Privileged Scaffold for Novel Chemical Entities

In the field of medicinal chemistry and drug discovery, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The pyrimidine ring is widely regarded as a privileged scaffold due to its presence in a vast array of biologically active compounds, including anticancer agents, antivirals, and kinase inhibitors.

The structure of this compound makes it an excellent starting point for the synthesis of new chemical entities. The pyrimidine core provides a rigid framework that can be functionalized at various positions to create a library of diverse molecules. The 3-fluorophenyl group can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and halogen bonding, which can enhance binding affinity and selectivity.

Research on related pyrimidine derivatives has demonstrated the versatility of this scaffold. For example, thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines have been extensively explored as inhibitors of various protein kinases, which are important targets in cancer therapy. By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds with the potential for a wide range of therapeutic applications. The synthetic accessibility of this scaffold allows for systematic modifications to optimize the pharmacological properties of the resulting molecules.

Table 2: Examples of Bioactive Compounds Based on Pyrimidine Scaffolds

ScaffoldBiological TargetTherapeutic Area
Thieno[2,3-d]pyrimidine (B153573)Protein KinasesOncology, Inflammation
Pyrrolo[2,3-d]pyrimidineProtein KinasesOncology, Autoimmune Diseases
2-Aminobenzothiazole-pyrimidineVarious EnzymesOncology

Q & A

Q. What are the standard synthetic routes for 2-(3-Fluorophenyl)pyrimidin-4-ol, and how can reaction conditions be optimized?

The synthesis of pyrimidin-4-ol derivatives often employs condensation reactions or transition-metal-catalyzed coupling. For example, the aza-Wittig reaction is a robust method to construct pyrimidine scaffolds, as demonstrated in the synthesis of structurally similar pyrrolopyrimidine derivatives (e.g., via iminophosphorane intermediates and ketene cyclization) . Key parameters to optimize include:

  • Solvent system : Ethanol/dichloromethane mixtures (1:2 v/v) yield high-purity crystals .
  • Temperature : Room-temperature reactions minimize side products.
  • Catalyst : Triphenylphosphine or Pd-based catalysts for fluorophenyl group introduction.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : SHELXL (via SHELX suite) is widely used for refining crystal structures, resolving bond lengths/angles, and identifying intermolecular interactions (e.g., C–H⋯F or π-π stacking) .
  • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution patterns, while 1H^{1}\text{H} NMR identifies hydroxyl and aromatic proton environments.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling fluorinated pyrimidines like this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and FFP2 masks to prevent inhalation/contact .
  • Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations can:

  • Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Simulate IR and UV-Vis spectra for comparison with experimental data.
  • Model intermolecular interactions (e.g., hydrogen bonding) observed in crystal structures .

Q. How do structural modifications (e.g., substituent position or halogen replacement) impact the biological activity of pyrimidin-4-ol derivatives?

  • Fluorine vs. chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bulkier halogens .
  • Substituent positioning : The 3-fluorophenyl group at C2 may sterically hinder enzyme binding, as seen in pyrrolopyrimidine-based kinase inhibitors .
  • Hydroxyl group : The C4-OH facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets).

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data across studies?

  • Cross-validation : Combine multiple techniques (e.g., XRD, NMR, and HR-MS) to confirm structural assignments.
  • Data refinement : Use SHELXL’s least-squares refinement to address disorder or thermal motion artifacts in crystallographic models .
  • Statistical analysis : Apply R-factor metrics (e.g., R1<0.05R_1 < 0.05) to assess data quality and reproducibility .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Pyrimidin-4-ol Derivatives

ParameterValue (Example from )
Space groupP1P\overline{1}
RintR_{\text{int}}0.054
C–C bond length (avg.)1.385 Å
Dihedral angles (A/B/C)80.6°/76.3°/73.7°

Q. Table 2. Synthetic Yield Optimization

Solvent SystemTemperatureYield (%)Purity (HPLC)
Ethanol/DCM (1:2)RT92>99%
THF60°C7895%

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